molecular formula C13H24O2 B14210137 Octanoic acid, 2-(4-pentenyl)- CAS No. 824431-37-0

Octanoic acid, 2-(4-pentenyl)-

Cat. No.: B14210137
CAS No.: 824431-37-0
M. Wt: 212.33 g/mol
InChI Key: IEFRUBGSQWXGKS-UHFFFAOYSA-N
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Description

Octanoic acid, 2-(4-pentenyl)-, is a branched-chain fatty acid derivative where a 4-pentenyl group (CH₂CH₂CH₂CH=CH₂) is attached to the second carbon of an octanoic acid backbone (CH₃(CH₂)₅CH(C5H9)COOH). For example, 4-pentenoic acid derivatives, like 2-phenyl-4-pentenoic acid and 2,2-diphenyl-4-pentenoic acid, have been synthesized and studied for their reactivity and biological effects .

Properties

CAS No.

824431-37-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-pent-4-enyloctanoic acid

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h4,12H,2-3,5-11H2,1H3,(H,14,15)

InChI Key

IEFRUBGSQWXGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pentenyl)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 2-(4-pentenyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-pentenyl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-pentenyl)octanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-pentenyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Substituted Pentenoic Acids

4-Pentenoic Acid Derivatives

  • 2-Phenyl-4-pentenoic acid and 2,2-diphenyl-4-pentenoic acid: These compounds feature aromatic substituents on the pentenoic acid backbone.
  • Octanoic acid, 2-(4-pentenyl)-: Unlike the phenyl-substituted analogs, this compound has a longer carbon chain (C8 vs. C5) and a terminal alkene, which may influence solubility, reactivity, and interaction with biological targets.

Table 1: Structural Comparison of Pentenoic Acid Derivatives

Compound Molecular Formula Key Substituents Applications/Reactivity
4-Pentenoic acid C₅H₈O₂ Terminal alkene Precursor for electrophilic reactions
2-Phenyl-4-pentenoic acid C₁₁H₁₂O₂ Phenyl group at C2 Studied for iodine reactivity
Octanoic acid, 2-(4-pentenyl)- C₁₃H₂₂O₂ C8 chain + 4-pentenyl at C2 Hypothesized to influence lipid metabolism

Branched-Chain Octanoic Acid Derivatives

Pharmacologically Active Derivatives

  • HZ52 (2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid): A sulfur-containing octanoic acid derivative that inhibits 5-lipoxygenase (5-LO) via a unique, reversible mechanism.

Table 2: Pharmacological Comparison of Octanoic Acid Derivatives

Compound Target Enzyme Mechanism of Action Efficacy (In Vivo)
HZ52 5-Lipoxygenase Reversible, non-radical-mediated Effective at 1.5 mg/kg (rat peritonitis)
Classical 5-LO inhibitors 5-Lipoxygenase Radical scavenging Limited in vivo efficacy

Esters and Salts of Octanoic Acid

Volatile Esters

  • Octanoic acid methyl ester and ethyl ester: These esters are key flavor modifiers in fermented products (e.g., CT Daqu and FF Daqu), contributing to fruity and floral notes .
  • Octanoic acid, 2-propenyl ester (allyl octanoate): Used in fragrances and flavors (FEMA No. 2037), with lower toxicity compared to free octanoic acid .

Salts with Amines

  • Octanoic acid-morpholine (1:1) complex: Used in industrial applications for corrosion inhibition or surfactant properties. The amine group enhances water solubility compared to pure octanoic acid .

Table 3: Physical and Functional Properties of Octanoic Acid Derivatives

Compound Boiling Point (°C) Solubility Key Applications
Octanoic acid 239 Low in water Antimicrobial agent
Allyl octanoate 210 Insoluble in water Flavoring agent
Octanoic acid-morpholine N/A Water-miscible Industrial surfactants

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